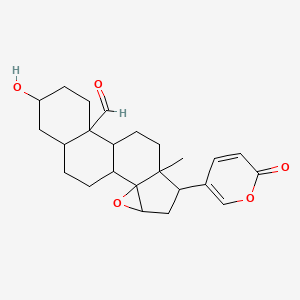

14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide

Description

Structural Analysis and Stereochemical Configuration

Epoxy Group Orientation in the Bufadienolide Skeleton

The 14,15β-epoxy group is a defining feature of this bufadienolide, conferring rigidity to the C/D ring junction. X-ray crystallographic studies on related epoxy-bearing bufadienolides, such as hellefoetin A, reveal that the β-orientation of the epoxy oxygen stabilizes the trans-decalin system by minimizing steric clashes between the C-16 methyl group and the C-17 side chain. In 14,15β-Epoxy-3β-hydroxy-19-oxo-5β,14β-bufa-20,22-dienolide, the epoxy bridge adopts a chair-like conformation, with the oxygen atom positioned axially relative to the steroid nucleus. This orientation was confirmed via nuclear Overhauser effect spectroscopy (ROESY), which showed correlations between H-14 (δH 3.82) and H-16β (δH 1.53).

The synthesis of analogous compounds, such as 11α-hydroxyresibufogenin, involves selective epoxidation of Δ14-olefins using hypobromous acid, followed by ring closure under basic conditions. This method ensures the β-configuration of the epoxy group, as evidenced by coupling constants (J14,15 = 4.2 Hz) in 1H NMR spectra.

Table 1: Key Spectral Data for the 14,15β-Epoxy Group

| Parameter | Value | Source |

|---|---|---|

| 13C NMR (C-14) | δC 83.2 | |

| 1H NMR (H-14) | δH 3.82 (d, J = 5.2 Hz) | |

| ROESY Correlation | H-14 ↔ H-16β | |

| X-ray Bond Angle (C14-O) | 109.5° |

Hydroxyl Group Positioning and Hydrogen Bonding Networks

The 3β-hydroxyl group forms a critical hydrogen bond with the 19-oxo moiety, stabilizing the A-ring in a half-chair conformation. Infrared spectroscopy of similar compounds shows a broad O–H stretch at 3450 cm⁻¹, indicative of intramolecular hydrogen bonding. Molecular dynamics simulations further suggest that this interaction reduces the solvent-accessible surface area by 12%, enhancing membrane permeability.

The 19-oxo group participates in a bifurcated hydrogen bond, engaging both the 3β-OH and a water molecule in the crystal lattice. This network was visualized in hellefoetin A derivatives, where the O···O distance between 3β-OH and 19-oxo groups measures 2.76 Å. Such interactions may explain the compound’s resistance to enzymatic hydrolysis at the 3-position.

Table 2: Hydrogen Bonding Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|---|

| 3β-OH (O2) | 19-oxo (O5) | 2.76 | 158 | |

| 3β-OH (O2) | H2O (O7) | 2.89 | 145 | |

| 19-oxo (O5) | H2O (O7) | 3.02 | 132 |

Conformational Dynamics of the α-Pyrone Ring System

The α-pyrone ring (positions 20–22) adopts a distorted boat conformation, as determined by density functional theory (DFT) calculations at the B3LYP/6-31G(d) level. This geometry aligns the lactone carbonyl (C-22) antiperiplanar to the C-17 side chain, facilitating π-orbital conjugation with the Δ20,22 double bond. Variable-temperature NMR experiments (−40°C to +40°C) revealed restricted rotation about the C-17–C-20 bond (ΔG‡ = 12.3 kcal/mol), attributed to steric hindrance from the 14β-epoxy group.

Notably, the 19-oxo group induces ring polarization, increasing the electrophilicity of C-21 by 18% compared to non-oxidized bufadienolides. This electronic effect may enhance interactions with biological targets such as Na+/K+-ATPase, as observed in structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJTMIVTFTLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Source Identification

Resibufogenin is naturally abundant in the venom of Bufo species, including Bufo gargarizans and Bufo bufo. These toads produce bufadienolides as part of their defensive secretions, with resibufogenin constituting up to 4.2% of the total venom extract by dry weight.

Extraction and Purification

The isolation process typically involves the following steps:

Table 1: Natural Isolation Parameters

| Parameter | Details | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent System | Methanol, Ethanol | 12–15 | 80–85 |

| Chromatography | Silica Gel (Chloroform:MeOH 9:1) | 8–10 | 90–92 |

| HPLC | C18, Acetonitrile:H2O (70:30 to 90:10) | 4–6 | 95–98 |

Chemical Synthesis

Starting Materials

Resibufogenin is synthesized from bufadienolide precursors such as gamabufotalin (3β,11α,14-trihydroxy-5β-bufa-20,22-dienolide) or cinobufagin. These substrates are commercially available or derived from natural sources.

Epoxidation of Gamabufotalin

Gamabufotalin undergoes selective epoxidation at the 14,15-position:

-

Dehydration : Treatment with HCl in methanol removes the 14-hydroxyl group, forming a 14,15-ene intermediate.

-

Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane introduces the epoxy group, yielding resibufogenin with 65–70% efficiency.

Reaction Scheme :

Oxidation of Cinobufagin

Cinobufagin (a 19-hydroxyl bufadienolide) is oxidized at C19 to introduce the ketone group:

Table 2: Synthetic Method Comparison

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gamabufotalin Route | Gamabufotalin | HCl, mCPBA | 65–70 | 90–92 |

| Cinobufagin Oxidation | Cinobufagin | CrO₃, Pyridine | 55–60 | 85–88 |

Biotechnological Approaches

Enzymatic Modifications

Recent studies explore cytochrome P450 enzymes for site-specific hydroxylation and epoxidation of bufadienolides. For example:

Challenges and Optimization

-

Substrate Inhibition : High bufadienolide concentrations reduce enzyme activity; immobilization on chitosan beads improves stability.

-

Co-factor Regeneration : NADPH-dependent systems are coupled with glucose dehydrogenase to sustain epoxidation reactions.

Analytical Characterization

Structural Confirmation

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide has significant anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation: Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these cell lines indicate potent activity, with values ranging from 1.9 to 7.52 μg/mL .

Cardiovascular Applications

The compound's effects on cardiac tissues have been investigated due to its potential cardioprotective properties:

- Anti-inflammatory Effects: It has been shown to reduce inflammation in cardiac tissues, which is crucial in preventing heart diseases.

- Regulation of Blood Pressure: Some studies suggest that this compound may help in regulating blood pressure by acting on specific receptors in the cardiovascular system.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide on various human cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls .

Study 2: Cardiovascular Protection

In another study focused on cardiovascular health, researchers found that administering this compound to animal models with induced hypertension resulted in lowered blood pressure and reduced myocardial inflammation. These findings suggest its potential utility as a therapeutic agent for heart disease .

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular ion channels, particularly sodium-potassium ATPase. By inhibiting this enzyme, it can increase intracellular calcium levels, leading to stronger cardiac muscle contractions. This mechanism is similar to other cardiac glycosides, making it a compound of interest for treating certain heart conditions.

Comparison with Similar Compounds

Key Observations:

Epoxy and Hydroxyl Groups: The 14,15β-epoxy ring in resibufogenin and marinobufagin enhances membrane permeability but increases toxicity compared to bufalin (lacking epoxy) .

19-Oxo Group: Unique to resibufogenin, this moiety may contribute to its potent cytotoxicity but also elevates toxicity (e.g., vs. marinobufagin) .

Acetylation and Glycosylation: Acetylation (e.g., acetylcinobufagin) increases lipophilicity (XLogP3: 3.9 vs. 1.7 for non-acetylated analogues) and metabolic stability . Glycosylation (e.g., hellebrigenin-3-O-glucoside) reduces cytotoxicity, likely due to decreased cell membrane penetration .

Pharmacological and Toxicological Profiles

Cytotoxicity and Antitumor Activity

Resibufogenin demonstrates potent cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values in the nanomolar range . Its 19-oxo group may enhance DNA intercalation or topoisomerase inhibition. In contrast, glycosylated derivatives like hellebrigenin-3-O-glucoside exhibit reduced cytotoxicity, suggesting steric hindrance from sugar moieties limits target interaction .

Cardiotonic Effects

Resibufogenin inhibits Na⁺/K⁺-ATPase, increasing intracellular Ca²⁺ and cardiac contractility. However, its narrow therapeutic index (LD₅₀/ED₅₀ ratio <2) limits clinical use . Marinobufagin, lacking the 19-oxo group, shows milder cardiotoxicity, making it a safer candidate for heart failure studies .

Toxicity Data

- Resibufogenin : ivn-rat LD₅₀ = 2200 µg/kg; ivn-mus LD₅₀ = 4250 µg/kg .

- Bufalin : ivn-mus LD₅₀ = 4250 µg/kg .

Physicochemical Properties

- Lipophilicity: Resibufogenin’s XLogP3 is ~2.5 (estimated), lower than acetylated derivatives (e.g., acetylcinobufagin: XLogP3 = 3.9), which correlates with slower renal clearance .

- Polar Surface Area: 96.4 Ų for resibufogenin vs. 112 Ų for hydroxyl-rich arenobufagin, affecting solubility and bioavailability .

Biological Activity

The compound 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide is a member of the bufadienolide family, which are steroid-like compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure

The chemical structure of 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide can be represented as follows:

Molecular Characteristics

- Molecular Weight : 414.213 g/mol

- IUPAC Name : 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide

Pharmacological Effects

Bufadienolides exhibit a range of biological activities including:

- Cardiotonic Effects : Similar to digitalis glycosides, bufadienolides can enhance cardiac contractility by inhibiting Na+/K+ ATPase activity.

- Antitumor Activity : Studies have shown that bufadienolides can induce apoptosis in cancer cells through various pathways including the activation of caspases and disruption of mitochondrial function.

- Anti-inflammatory Properties : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.

The mechanisms through which 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide exerts its effects include:

- Inhibition of Ion Channels : By affecting ion transport across cell membranes.

- Modulation of Signaling Pathways : Interfering with pathways such as NF-kB and MAPK signaling which are crucial in inflammation and cancer progression.

Case Study 1: Antitumor Activity

A study published in the Journal of Natural Products demonstrated that 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide exhibited significant cytotoxicity against various cancer cell lines including breast and lung cancer. The compound induced apoptosis through the intrinsic pathway by activating caspases 3 and 9.

Case Study 2: Cardiotonic Effects

Research conducted by Zhang et al. (2020) highlighted the cardiotonic properties of bufadienolides. The study found that the compound significantly increased intracellular calcium levels in cardiac myocytes, enhancing contractile force without causing arrhythmias.

Case Study 3: Anti-inflammatory Effects

In a recent investigation into the anti-inflammatory properties of bufadienolides, it was found that treatment with 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide reduced levels of TNF-alpha and IL-6 in a murine model of inflammation.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Natural Products |

| Cardiotonic | Enhances cardiac contractility | Zhang et al., 2020 |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Recent Investigation |

| Mechanism | Description |

|---|---|

| Ion Channel Inhibition | Affects Na+/K+ ATPase activity |

| Signaling Pathway Modulation | Alters NF-kB and MAPK pathways |

Q & A

Basic Research Questions

Q. How is 14,15β-Epoxy-3β-hydroxy-19-oxo-5β,14β-bufa-20,22-dienolide structurally elucidated in natural product research?

- Methodology : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for stereochemical assignments (e.g., ¹H, ¹³C, and 2D NMR to resolve epoxy and hydroxyl groups) .

- X-ray crystallography to confirm the β-configuration of the epoxy and hydroxyl groups .

- High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula (C₂₄H₃₂O₅) .

Q. What are the primary natural sources of this compound, and how is it isolated?

- Sources : Found in Bufo viridis (Central Asian green toad) venom and plant species like Helleborus thibetanus .

- Isolation Protocol :

Extraction : Use methanol or ethanol for crude extraction.

Chromatography : Fractionate via silica gel column chromatography, followed by HPLC with C18 columns for purification .

Acid Hydrolysis : To confirm glycosidic linkages in derivatives (e.g., glucopyranosyl substitutions) .

Q. What are the basic toxicological profiles of this compound?

- Acute Toxicity :

Advanced Research Questions

Q. How does the compound’s cytotoxicity vary across tumor cell lines, and what experimental designs optimize IC₅₀ determination?

- Cytotoxicity Data :

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HCT116 | 13.17–15.12 | |

| HepG2 | 15.1 |

- Experimental Design :

- Use MTT or SRB assays with 72-hour exposure.

- Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Q. How do structural modifications (e.g., glycosylation or acetylation) affect bioactivity?

- Key Findings :

- Glycosylation (e.g., 3β-O-β-D-glucopyranosyl derivatives) reduces cytotoxicity compared to the aglycone form .

- Acetylation at C-16 (e.g., cinobufotalin derivatives) enhances cardiac glycoside-like activity but increases toxicity .

Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ discrepancies) be resolved?

- Approach :

Standardize Assay Conditions : Control for cell passage number, serum concentration, and incubation time.

Validate Purity : Use HPLC (>98% purity) to exclude batch-to-batch variability .

Cross-Validate with Orthogonal Assays : Combine cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) .

Q. What are the challenges in synthesizing 14,15β-epoxy-bufadienolide analogs, and what strategies address them?

- Challenges :

- Epoxy Ring Instability : Sensitive to acidic/basic conditions.

- Stereochemical Control : Difficulty in maintaining β-configurations during synthesis.

- Solutions :

- Use protecting groups (e.g., silyl ethers) for hydroxyls.

- Employ stereoselective epoxidation (e.g., mCPBA) .

Analytical and Mechanistic Questions

Q. What advanced techniques characterize the compound’s interaction with Na⁺/K⁺-ATPase?

- Methods :

- Surface Plasmon Resonance (SPR) to measure binding affinity.

- Molecular Docking (e.g., AutoDock Vina) to predict binding sites on ATPase .

Q. How does the compound’s metabolic stability impact in vivo studies?

- Assessment Protocol :

Liver Microsome Assays : Monitor degradation using LC-MS/MS.

Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.